3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitro group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chlorophenol to introduce the nitro group. This is followed by the etherification of the nitrophenol with 2-methoxy-N,N-dimethylaniline under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 3-(4-Chlorophenoxy)-2-amino-N,N-dimethyl-4-nitroaniline.
Substitution: Various substituted aniline derivatives.
Hydrolysis: Phenol derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
N-(3-chloro-4-(4-chlorophenoxy)-phenyl)-2-hydroxy-3,5-diiodobenzamide: Known for its anthelmintic properties.
Uniqueness
3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.
Properties
CAS No. |
94313-75-4 |
---|---|
Molecular Formula |
C15H15ClN2O4 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C15H15ClN2O4/c1-17(2)12-8-9-13(18(19)20)15(14(12)21-3)22-11-6-4-10(16)5-7-11/h4-9H,1-3H3 |
InChI Key |
SAXSJUKXNJYCBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.